Lipophilicity Advantage: Predicted XLogP3 Comparison vs. 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
The target compound provides a significant lipophilicity increase over the methoxy analog, which is critical for optimizing membrane permeability and target engagement in intracellular protein kinase inhibitor programs. The isopropoxy group adds approximately two additional methylene units compared to methoxy, translating into a predicted XLogP3 difference of ~0.7 log units [1][2].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 5.5 (CID 46779276) |
| Comparator Or Baseline | 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (CAS 148122-02-5): XLogP3 ≈ 4.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 |
| Conditions | XLogP3 prediction algorithm (PubChem); fragment-based additive method for the –OCH(CH₃)₂ vs –OCH₃ contribution |
Why This Matters
A 0.7 log unit lipophilicity increase often correlates with a measurable improvement in passive membrane permeability and can reduce the number of synthetic iterations required to achieve cellular potency.
- [1] PubChem. Compound Summary for CID 46779276: 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride. XLogP3 value. View Source
- [2] PubChem. Compound Summary for CID 46779241: 2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride. XLogP3 value used for fragment-based estimation. View Source
